molecular formula C6H14F6N6O4S B2737017 Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid CAS No. 551919-60-9

Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid

Cat. No.: B2737017
CAS No.: 551919-60-9
M. Wt: 380.27
InChI Key: AYWKOMRXVDEEOM-UHFFFAOYSA-N
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Description

Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid is a chemical compound with the molecular formula C3H8F3N3O4S. It is known for its unique properties and applications in various scientific fields. The compound is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid typically involves the reaction of 1-(2,2,2-trifluoroethyl)guanidine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction conditions often include maintaining a specific temperature and pH level to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the careful addition of reactants and continuous monitoring of reaction parameters to ensure consistent quality and high yield. The final product is then purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is reactive in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialized chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2,2-trifluoroethyl) carbonate: Another compound with trifluoroethyl groups, used in different applications.

    1-(2,2,2-trifluoroethyl)guanidine: The precursor to Bis(1-(2,2,2-trifluoroethyl)guanidine), sulfuric acid.

Uniqueness

This compound is unique due to its combination of trifluoroethyl groups and guanidine moiety, which confer specific reactivity and stability. This makes it particularly valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

sulfuric acid;2-(2,2,2-trifluoroethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6F3N3.H2O4S/c2*4-3(5,6)1-9-2(7)8;1-5(2,3)4/h2*1H2,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWKOMRXVDEEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N=C(N)N.C(C(F)(F)F)N=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F6N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551919-60-9
Record name bis(1-(2,2,2-trifluoroethyl)guanidine); sulfuric acid
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